Taurodeoxycholic acid

Descripción general

Descripción

Taurodeoxycholic acid is a bile acid formed in the liver by the conjugation of deoxycholate with taurine. It is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid, sharing the same molecular formula and molecular weight . This compound plays a significant role in the emulsification of lipids, aiding in the digestion and absorption of dietary fats.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of taurodeoxycholic acid typically involves the conjugation of deoxycholic acid with taurine. This process can be carried out under mild acidic conditions to facilitate the formation of the amide bond between the carboxyl group of deoxycholic acid and the amino group of taurine .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of bacteria, such as Escherichia coli, are used to produce the necessary enzymes that catalyze the conjugation reaction. This method is advantageous due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Taurodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.

Substitution: Substitution reactions can occur at the sulfonic acid group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be employed under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives, as well as substituted compounds with modified functional groups .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

1.1 Mechanisms of Action

TUDCA exhibits neuroprotective properties through several mechanisms:

- Anti-apoptotic Activity : TUDCA inhibits apoptosis by stabilizing mitochondrial membranes and reducing oxidative stress, which is crucial in neurodegenerative conditions like amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease .

- Endoplasmic Reticulum Stress Reduction : It alleviates endoplasmic reticulum stress, promoting cell survival under adverse conditions .

- Inflammation Modulation : TUDCA has anti-inflammatory effects that contribute to its protective role in neurodegenerative diseases .

1.2 Clinical Evidence

Several clinical trials have demonstrated the efficacy of TUDCA in treating ALS:

- A pilot study revealed that 87% of patients treated with TUDCA showed improvement compared to 43% in the placebo group, indicating a significant positive effect on functional outcomes as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale Revised (ALSFRS-R) .

- Long-term treatment with TUDCA was associated with slower disease progression in ALS patients, suggesting its potential as a disease-modifying agent .

Metabolic Disorders

2.1 Diabetes and Obesity

TUDCA has been studied for its role in managing metabolic disorders:

- It reduces endoplasmic reticulum stress in adipose tissue, improving insulin sensitivity and reducing inflammation associated with obesity .

- In diabetic models, TUDCA treatment resulted in decreased blood glucose levels and reduced renal histopathology, highlighting its protective effects against diabetic nephropathy .

Liver Diseases

3.1 Cholestatic Liver Diseases

TUDCA is primarily used for treating chronic cholestatic liver diseases due to its ability to improve bile flow and reduce liver damage:

- It has been shown to decrease serum liver enzymes (ALT, AST) and improve liver function tests .

- In animal studies, TUDCA administration led to significant reductions in gallstone formation by altering bile composition and enhancing cholesterol solubility .

Case Studies and Research Findings

Mecanismo De Acción

Taurodeoxycholic acid exerts its effects primarily through the emulsification of lipids, which facilitates their digestion and absorption. It also stabilizes mitochondrial membranes and reduces the formation of free radicals. Additionally, it inhibits apoptosis by blocking calcium-mediated apoptotic pathways and caspase-12 activation .

Comparación Con Compuestos Similares

- Taurochenodeoxycholic acid

- Tauroursodeoxycholic acid

Comparison: Taurodeoxycholic acid is unique in its specific conjugation with taurine, which imparts distinct biochemical properties. Compared to taurochenodeoxycholic acid and tauroursodeoxycholic acid, this compound has a different pattern of hydroxylation, which affects its solubility and interaction with lipid molecules .

Actividad Biológica

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has garnered attention for its diverse biological activities, particularly in the context of liver disease, neuroprotection, and cellular stress responses. This article provides a comprehensive overview of TUDCA's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of TUDCA

TUDCA is a bile acid derived from ursodeoxycholic acid (UDCA) and is primarily synthesized in the liver. It has been used in traditional Chinese medicine for centuries and is recognized for its potential therapeutic effects in various diseases, particularly those involving cholestasis and neurodegenerative conditions.

TUDCA exerts its biological effects through several mechanisms:

- Chaperoning Activity : TUDCA functions as a chemical chaperone, stabilizing misfolded proteins and preventing apoptosis under conditions of endoplasmic reticulum (ER) stress .

- Anti-Apoptotic Effects : It inhibits the apoptotic pathways activated by ER stress, thereby protecting cells from death .

- Neuroprotective Properties : TUDCA has shown promise in treating neurodegenerative diseases by reducing oxidative stress and modulating inflammatory responses within neuronal cells .

1. Hepatoprotective Effects

TUDCA has been shown to enhance the secretory capacity of hepatocytes and cholangiocytes, which is crucial in cholestatic liver diseases. It stimulates vesicular exocytosis and the insertion of transport proteins into cell membranes, effectively improving bile flow and reducing cholestasis .

Table 1: Hepatoprotective Mechanisms of TUDCA

| Mechanism | Effect |

|---|---|

| Activation of MAPK pathways | Enhances vesicular exocytosis |

| Stimulation of transporters | Increases canalicular density of Mrp2 |

| Choleretic activity | Promotes Cl⁻ secretion in cholangiocytes |

2. Neuroprotective Effects

In clinical studies, TUDCA has demonstrated safety and efficacy in patients with amyotrophic lateral sclerosis (ALS). A pilot study showed that patients receiving TUDCA exhibited slower disease progression compared to those on placebo .

Table 2: Clinical Outcomes in ALS Patients Treated with TUDCA

| Outcome Measure | TUDCA Group (%) | Placebo Group (%) | P-value |

|---|---|---|---|

| Responders (≥15% improvement) | 87 | 43 | 0.021 |

| Baseline-adjusted ALSFRS-R scores | Higher | Lower | 0.007 |

| Slower progression rate | Significant | Not significant | <0.01 |

3. Cardioprotective Effects

Recent studies indicate that TUDCA may also protect against cardiac dysfunction related to pressure overload by reducing myocardial fibrosis and apoptosis .

Table 3: Cardioprotective Mechanisms of TUDCA

| Mechanism | Effect |

|---|---|

| Reduction of collagen deposition | Decreases myocardial fibrosis |

| Inhibition of apoptosis | Reduces cardiac cell death |

| Modulation of inflammatory markers | Lowers levels of TGF-β signaling proteins |

Case Studies

A notable case study involved a 92-year-old patient with Alzheimer's disease undergoing long-term TUDCA treatment for lithiasis cholangitis. The study observed significant alterations in gut microbiota composition following TUDCA administration, suggesting potential implications for gut health in elderly patients .

Research Findings

Recent research highlights the multifaceted role of TUDCA across various disease models:

- Neurodegenerative Diseases : In vitro studies reveal that TUDCA mitigates amyloid-β-induced apoptosis through modulation of mitochondrial pathways .

- Inflammatory Bowel Disease : Animal models show that TUDCA administration can restore bile acid homeostasis under inflammatory conditions, providing a protective effect against ileitis .

Propiedades

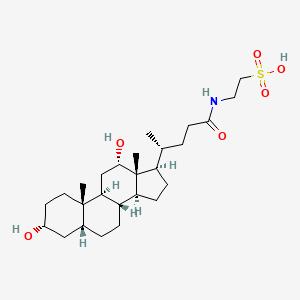

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDRATDZQPNJFN-VAYUFCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873418 | |

| Record name | Taurodesoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

41 mg/mL | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-50-7 | |

| Record name | Taurodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurodesoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20668G0RPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 208 °C | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.